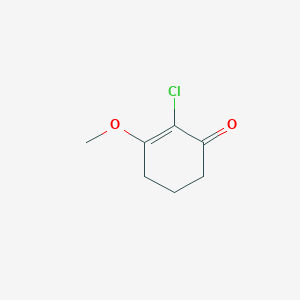
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-(trifluoromethyl)-1H-pyrazole with a suitable propanol derivative. One common method includes the use of 1-bromopropane as a starting material, which undergoes nucleophilic substitution with the pyrazole compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanal or 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanone.
Reduction: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propane.
Substitution: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propyl halides or esters.
Aplicaciones Científicas De Investigación
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-{[3-(Trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol: A compound with a similar trifluoromethyl group but attached to a benzyl ether moiety.
1-Propanol: A simpler alcohol with a similar propanol chain but lacking the pyrazole and trifluoromethyl groups.
Uniqueness
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9F3N2O |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12) |
Clave InChI |
NIXYOHBANBPRFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1C(F)(F)F)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea](/img/structure/B13034612.png)
![3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13034616.png)
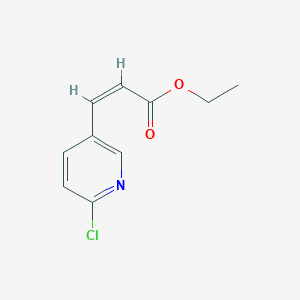
![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)
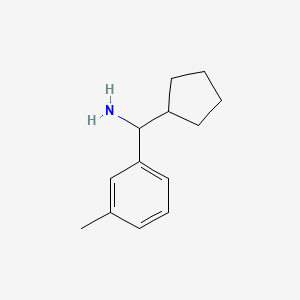


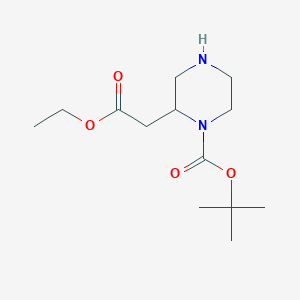
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
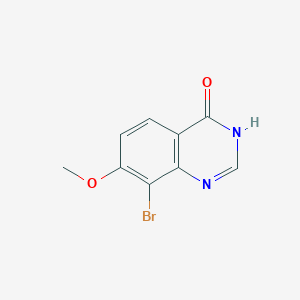
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
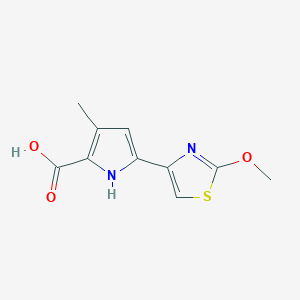
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
